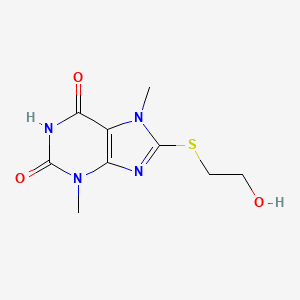

Theobromine, 8-((2-hydroxyethyl)thio)-

Description

Contextualization of Purine (B94841) Alkaloids in Chemical Research

Purine alkaloids are a class of naturally occurring nitrogenous compounds derived from purine nucleotide degradation. royalsocietypublishing.orgnih.gov These compounds, which include well-known methylxanthines like caffeine (B1668208) and theobromine (B1682246), are found in various plant species, including the cacao plant (Theobroma cacao), tea leaves (Camellia sinensis), and coffee beans (Coffea species). wikipedia.orgnih.govresearchgate.net In the realm of chemical research, purine alkaloids have garnered significant interest due to their diverse biological activities and potential applications in medicine and agriculture. royalsocietypublishing.orgnih.gov They are known to play roles in plant defense mechanisms and have been explored for their insecticidal properties. royalsocietypublishing.org The study of their metabolic pathways provides insights into inter-species interactions and adaptive evolution. royalsocietypublishing.orgnih.gov

Theobromine, a dimethylxanthine, is the principal alkaloid found in the cacao bean. wikipedia.orgnih.gov It is structurally similar to caffeine and theophylline (B1681296), differing in the placement of its methyl groups on the purine ring. wikipedia.org This structural variance contributes to its distinct pharmacological profile. wikipedia.org While it acts as a mild stimulant, its effects on the central nervous system are less pronounced than those of caffeine. wikipedia.org

Significance of Methylxanthine Scaffold Modification in Medicinal Chemistry

The methylxanthine scaffold, the core structure of compounds like theobromine and caffeine, serves as a valuable platform in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov Modifications to this scaffold, particularly at the N-1, N-7, and C-8 positions of the xanthine (B1682287) core, have led to the discovery of compounds with selective and potent pharmacological activities. nih.gov Researchers have focused on these modifications to enhance the therapeutic potential of methylxanthines, aiming to improve their efficacy and target specificity. nih.govresearcher.liferesearchgate.net

The versatility of the methylxanthine structure allows for the introduction of various functional groups, leading to a wide array of derivatives with diverse biological properties. nih.govnih.govresearchgate.net These modifications can influence the compound's ability to interact with biological targets, such as adenosine (B11128) receptors and phosphodiesterases, thereby modulating various physiological processes. wikipedia.orgnih.govdrugbank.com The exploration of these derivatives continues to be an active area of research, with the goal of developing novel drugs for a range of conditions. nih.govresearchgate.net

Specific Focus on Theobromine, 8-((2-hydroxyethyl)thio)- within Derivative Landscape

Within the broad landscape of theobromine derivatives, "Theobromine, 8-((2-hydroxyethyl)thio)-" emerges as a compound of specific interest. This derivative is characterized by the substitution of a 2-hydroxyethylthio group at the C-8 position of the theobromine core. The introduction of a sulfur-containing functional group, a strategy employed in the synthesis of various biologically active molecules, highlights a targeted approach to modifying theobromine's properties. nih.govmdpi.commdpi.com

This article will focus exclusively on the chemical and biological aspects of Theobromine, 8-((2-hydroxyethyl)thio)-, providing a detailed examination of its synthesis, physicochemical properties, and any reported biological activities. The structural details of this specific derivative are central to understanding its unique characteristics within the larger family of theobromine compounds.

Physicochemical Properties of Theobromine, 8-((2-hydroxyethyl)thio)-

The fundamental characteristics of a chemical compound are defined by its physicochemical properties. For Theobromine, 8-((2-hydroxyethyl)thio)-, these properties provide insight into its structure and potential behavior in various chemical and biological systems.

| Property | Value/Description |

| Molecular Formula | C9H12N4O3S uni.lu |

| Molecular Weight | 256.28 g/mol |

| IUPAC Name | 8-[(2-hydroxyethyl)sulfanyl]-3,7-dimethyl-1H-purine-2,6-dione uni.lu |

| Physical Description | |

| Solubility | |

| Predicted XlogP | -0.5 uni.lu |

This table is interactive. Click on the headers to sort.

Synthesis of Theobromine, 8-((2-hydroxyethyl)thio)-

The synthesis of 8-thio-substituted theobromine derivatives often involves the reaction of 8-bromotheobromine with a suitable thiol. While specific synthesis details for Theobromine, 8-((2-hydroxyethyl)thio)- were not found in the provided search results, a general synthetic approach can be inferred. The process would likely involve the nucleophilic substitution of the bromine atom at the C-8 position of the theobromine molecule with the sulfur atom of 2-mercaptoethanol.

This reaction would typically be carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions would be crucial to optimize the yield and purity of the final product.

Research Findings on Biological Activities

Research into the biological activities of theobromine derivatives has revealed a range of potential therapeutic applications. nih.govresearchgate.net Studies have shown that certain N-substituted 1-benzyltheobromine-8-thioacetamides exhibit antiproliferative activity against various human leukemia cell lines. nih.govresearchgate.net For instance, some of these compounds displayed concentration-dependent cytotoxic activity. nih.govresearchgate.net

While specific research on the biological activities of "Theobromine, 8-((2-hydroxyethyl)thio)-" is not detailed in the provided search results, the broader investigation into 8-thio-substituted theobromine derivatives suggests a potential for biological effects. The introduction of the thioether linkage at the 8-position is a common strategy in medicinal chemistry to explore new pharmacological properties. nih.govmdpi.com Further research would be necessary to elucidate the specific biological profile of this particular compound.

Structure

3D Structure

Properties

CAS No. |

113512-14-4 |

|---|---|

Molecular Formula |

C9H12N4O3S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16) |

InChI Key |

ONYAHIBWAGPFSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Theobromine, 8 2 Hydroxyethyl Thio and Analogous Derivatives

An Overview of Theobromine (B1682246) Derivatization Strategies

The chemical architecture of theobromine (3,7-dimethylxanthine) offers specific sites for synthetic modification, which have been extensively explored to generate derivatives with varied biological activities. The two principal strategies involve the alkylation of the nitrogen atom at the 1-position and the substitution of various groups at the carbon atom at the 8-position of the purine (B94841) ring system.

N-Alkylation Approaches

The N-1 position of the theobromine ring is a primary site for alkylation, a common strategy to modulate the compound's physicochemical properties. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wordpress.comresearchgate.net The nitrogen atom at the N-1 position, once deprotonated by a base, acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. wordpress.comresearchgate.net

Common reagents for this transformation include alkyl halides such as methyl iodide or isopropyl bromide. wordpress.comresearchgate.net The choice of base and solvent is critical for the reaction's success. Bases like sodium hydroxide (B78521) (NaOH) or sodium methoxide (NaOMe) are frequently used to deprotonate the N-1 position, enhancing its nucleophilicity. wordpress.commedchemexpress.com Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed as they are well-suited for SN2 reactions. medchemexpress.com However, solvent systems like ethanol-water have also been used. medchemexpress.com The reaction conditions, including temperature, can be adjusted to optimize the yield and rate of N-alkylation. researchgate.net

Substitutions at the C-8 Position of the Purine Ring

The C-8 position of the purine ring is another key locus for chemical modification, allowing for the introduction of a wide array of substituents. This is typically achieved through nucleophilic substitution on an 8-halo-theobromine precursor, most commonly 8-bromotheobromine. The bromine atom at the C-8 position serves as an effective leaving group, facilitating its displacement by various nucleophiles.

This strategy has been successfully employed to synthesize a variety of 8-substituted xanthine (B1682287) derivatives, including those with ether, amine, and thioether linkages. The versatility of this approach allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Targeted Synthesis of 8-Substituted Theobromine Derivatives

The synthesis of 8-substituted theobromine derivatives is a focused effort to generate molecules with specific structural features, such as the introduction of a thioether linkage at the C-8 position. This modification is of interest for its potential to alter the biological profile of the parent theobromine molecule.

Condensation Reactions for Hydroxyethylation

The synthesis of Theobromine, 8-((2-hydroxyethyl)thio)- is achieved through a condensation reaction. This involves the nucleophilic attack of a sulfur-containing species on the electrophilic C-8 position of a theobromine derivative. The most direct route involves the reaction of 8-bromotheobromine with 2-mercaptoethanol.

An alternative, though less direct, synthetic route could theoretically involve the use of 2-chloroethanol. This would likely proceed via a two-step process. First, 8-bromotheobromine would be converted to 8-thiotheobromine. Subsequently, the sulfur atom of 8-thiotheobromine would act as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol to form the desired thioether linkage. While plausible, this method is less commonly reported than the direct condensation with 2-mercaptoethanol.

The reaction between 8-bromotheobromine and 2-mercaptoethanol is typically performed under basic conditions to facilitate the deprotonation of the thiol group in 2-mercaptoethanol, forming a more potent thiolate nucleophile. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and purity of the final product.

Research into the synthesis of analogous 8-thioether xanthine derivatives provides insight into the likely optimal conditions for this transformation. The following table summarizes typical conditions based on related syntheses.

| Parameter | Condition | Rationale |

| Starting Material | 8-Bromotheobromine | Provides an activated C-8 position with a good leaving group. |

| Nucleophile | 2-Mercaptoethanol | Source of the (2-hydroxyethyl)thio group. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | Deprotonates the thiol to form the more reactive thiolate anion. |

| Solvent | N,N-Dimethylformamide (DMF) or Ethanol | Polar aprotic solvents like DMF are excellent for SNAr reactions, while protic solvents like ethanol can also be effective. |

| Temperature | Room Temperature to Reflux | Heating is often required to drive the reaction to completion in a reasonable timeframe. |

These parameters are based on established methodologies for the synthesis of 8-substituted xanthines and provide a framework for the efficient production of Theobromine, 8-((2-hydroxyethyl)thio)-.

Thiolation Mechanisms at the C-8 Position

The introduction of a thioether linkage at the C-8 position of the theobromine molecule is a key transformation that significantly alters its chemical properties. This process is typically achieved through a nucleophilic substitution reaction, where a sulfur-based nucleophile displaces a leaving group attached to the C-8 carbon of the purine ring system.

Introduction of the Thioether Linkage

The formation of the thioether bond in Theobromine, 8-((2-hydroxyethyl)thio)- involves the reaction of a suitable theobromine precursor with a thiol-containing reagent. The most common and direct method is the nucleophilic substitution of a halogen atom at the C-8 position. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic C-8 carbon of the theobromine ring and displacing the halide ion.

The reaction is typically carried out in the presence of a base. The base deprotonates the thiol to form a more potent nucleophile, the thiolate anion, which then readily attacks the C-8 position. The choice of solvent is also crucial and is often a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) type mechanism.

A representative reaction scheme is as follows:

The progress of this reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

Precursor Compounds and Reagents

The synthesis of Theobromine, 8-((2-hydroxyethyl)thio)- necessitates the use of specific precursor compounds and reagents.

Precursor Compounds: The primary precursor for this synthesis is an 8-halogenated theobromine derivative. 8-Bromotheobromine is a commonly used starting material due to the good leaving group ability of the bromine atom. 8-Chlorotheobromine can also be employed. These precursors are themselves synthesized from theobromine through halogenation reactions.

Reagents:

Thiol Source: The key reagent for introducing the desired side chain is 2-mercaptoethanol (HS-CH2-CH2-OH). nih.gov This bifunctional molecule contains both a thiol group for the nucleophilic attack and a hydroxyl group.

Base: A variety of bases can be used to facilitate the reaction by deprotonating the thiol. Common choices include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or carbonates (e.g., potassium carbonate). The selection of the base can influence the reaction rate and yield.

Solvent: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively dissolve the reactants and support the polar transition state of the nucleophilic substitution reaction.

| Role | Compound | Structure |

| Precursor | 8-Bromotheobromine | C7H7BrN4O2 |

| Thiol Source | 2-Mercaptoethanol | HS-CH2-CH2-OH |

| Base | Potassium Carbonate | K2CO3 |

| Solvent | Dimethylformamide | C3H7NO |

Multi-Step Synthesis Pathways

Intermediate Compound Isolation and Characterization

A crucial aspect of multi-step synthesis is the ability to isolate and confirm the structure of intermediate compounds. In the synthesis of the target molecule, the key intermediate is 8-bromotheobromine.

Isolation: After the bromination of theobromine, the resulting 8-bromotheobromine is typically a solid that can be isolated by filtration. Purification can be achieved by recrystallization from a suitable solvent to obtain a product of high purity for the subsequent thiolation step.

Characterization: The identity and purity of the isolated 8-bromotheobromine and the final product, Theobromine, 8-((2-hydroxyethyl)thio)-, are confirmed using a range of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the molecular structure, including the number and environment of protons and carbon atoms. The disappearance of the C-8 proton signal from theobromine and the appearance of new signals corresponding to the 2-hydroxyethylthio group in the final product are key diagnostic indicators.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic C-Br stretch in the intermediate and the O-H and C-S stretches in the final product would be observable.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compounds, confirming the successful incorporation of the bromo and the 2-hydroxyethylthio substituents.

Melting Point Analysis: A sharp and defined melting point is indicative of a pure compound.

| Compound | Expected 1H NMR Signals (ppm, DMSO-d6) | Expected IR Bands (cm-1) | Expected Mass (m/z) |

| 8-Bromotheobromine | 3.2-3.4 (s, 3H, N-CH3), 3.7-3.9 (s, 3H, N-CH3) | ~1700 (C=O), ~1650 (C=O), ~550-650 (C-Br) | [M+H]+ ~259/261 |

| Theobromine, 8-((2-hydroxyethyl)thio)- | ~2.8-3.0 (t, 2H, S-CH2), 3.2-3.4 (s, 3H, N-CH3), ~3.5-3.7 (q, 2H, CH2-OH), 3.7-3.9 (s, 3H, N-CH3), ~4.8-5.0 (t, 1H, OH) | ~3400 (O-H), ~1700 (C=O), ~1650 (C=O), ~600-700 (C-S) | [M+H]+ ~257 |

Sequential Functional Group Transformations

The synthesis of Theobromine, 8-((2-hydroxyethyl)thio)- exemplifies a sequence of well-defined functional group transformations:

Electrophilic Aromatic Substitution: The first step is the bromination of theobromine at the C-8 position. This is an electrophilic substitution reaction where the electron-rich purine ring attacks a bromine source, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. This transforms the C-H bond at the 8-position into a C-Br bond.

Nucleophilic Substitution: The second key step is the thiolation of 8-bromotheobromine. This is a nucleophilic substitution reaction where the thiolate anion of 2-mercaptoethanol displaces the bromide ion at the C-8 position, forming the C-S bond and yielding the final product.

These sequential transformations allow for the controlled and specific modification of the theobromine scaffold to introduce new functionalities and modulate its properties.

Emerging Synthetic Techniques for Related Methylxanthines

The field of synthetic organic chemistry is continually evolving, with new techniques being developed to improve efficiency, reduce reaction times, and enhance product yields. These emerging methods are also being applied to the synthesis of methylxanthine derivatives.

One of the most significant advancements is the use of microwave-assisted synthesis . beilstein-journals.orgbohrium.comresearchgate.netnih.gov Microwave irradiation can dramatically accelerate reaction rates by rapidly and uniformly heating the reaction mixture. beilstein-journals.org This technique has been successfully employed in the synthesis of various 8-substituted xanthine derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods. beilstein-journals.orgresearchgate.netnih.gov For the synthesis of Theobromine, 8-((2-hydroxyethyl)thio)-, microwave-assisted thiolation could potentially offer a more efficient pathway.

Furthermore, advancements in catalysis , including the use of transition metal catalysts for cross-coupling reactions, are expanding the range of substituents that can be introduced at the C-8 position of theobromine and other methylxanthines. These methods provide access to a wider variety of derivatives for further investigation.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org While not directly used to synthesize the C-S bond in Theobromine, 8-((2-hydroxyethyl)thio)-, it is a cornerstone for creating analogous derivatives where the 8-position is functionalized with aryl, heteroaryl, or vinyl groups. semanticscholar.org The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.com

For the synthesis of theobromine analogues, the process starts with an 8-halogenated xanthine, such as 8-bromotheobromine. This precursor is reacted with a suitable boronic acid in the presence of a palladium catalyst and a base. semanticscholar.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the 8-bromotheobromine, transmetalation with the organoboron reagent, and reductive elimination to yield the 8-substituted theobromine derivative and regenerate the catalyst. youtube.comnih.gov The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and can be tailored for different substrates. nih.govwwjmrd.com

A study on the synthesis of 8-substituted xanthine derivatives highlighted the efficacy of using tetrakis(triphenylphosphine)palladium(0) as the catalyst and tripotassium phosphate as the base in a dimethylformamide (DMF) solvent. semanticscholar.org These conditions proved successful for coupling 8-bromoxanthines with various phenyl- and styrylboronic acids, demonstrating the versatility of the Suzuki reaction for creating a library of pharmacologically relevant theobromine analogues. semanticscholar.org

| Xanthine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 8-Bromotheophylline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 81 |

| 8-Bromocaffeine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 86 |

| 8-Bromotheophylline | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 72 |

| 8-Bromocaffeine | (E)-2-(4-Methoxyphenyl)vinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 68 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. researchgate.net This reaction forges a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne. nih.govorganic-chemistry.org In the context of theobromine derivatization, CuAAC is an invaluable tool for creating complex analogues by linking the theobromine scaffold to other molecules through a triazole bridge. This requires a theobromine precursor functionalized with either an alkyne or an azide group at the 8-position.

The mechanism begins with the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring intermediate, which subsequently rearranges and, upon protonation, releases the 1,4-disubstituted triazole product. The reaction is often carried out in aqueous solutions and is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis. researchgate.netorganic-chemistry.org The required Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate. nih.gov

For creating analogous derivatives of the target compound, one could envision reacting 8-azido-theobromine with an alkyne-containing alcohol or reacting 8-ethynyl-theobromine with an azido-functionalized molecule. This methodology provides a modular and highly efficient approach to novel theobromine-triazole conjugates. researchgate.net However, a potential side reaction to be aware of is the Cu-catalyzed reaction between alkynes and free thiols, which can form thiotriazoles, particularly in complex biological systems. nih.gov

| Component | Function | Common Example |

|---|---|---|

| Alkyne | Substrate with terminal C≡C bond | 8-Ethynyl-theobromine |

| Azide | Substrate with N₃ group | Benzyl azide |

| Copper(I) Source | Catalyst | CuSO₄ / Sodium Ascorbate |

| Ligand (optional) | Accelerates reaction and stabilizes Cu(I) | THPTA |

| Solvent | Reaction Medium | Water, t-BuOH, DMF |

Copper(I) Catalyzed One-Pot Three-Component (A³-coupling) Reactions

The A³-coupling reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, an alkyne, and an amine to produce a propargylamine. wikipedia.orglibretexts.org This multicomponent reaction is highly atom-economical and serves as a rapid method for generating molecular complexity. nih.govmdpi.com When applied to theobromine chemistry, it allows for the synthesis of diverse analogues by incorporating the theobromine moiety as one of the three components, typically the alkyne or the amine.

The catalytic cycle is generally initiated by the reaction between the copper(I) catalyst and the terminal alkyne, forming a copper acetylide species. wikipedia.orglibretexts.org Concurrently, the aldehyde and amine react to form an iminium ion in situ. The nucleophilic copper acetylide then attacks the electrophilic iminium ion, forming the new carbon-carbon bond and yielding the final propargylamine product after workup. wikipedia.orgmdpi.com The reaction's efficiency and applicability have made it a staple in medicinal chemistry for creating libraries of structurally diverse compounds. nih.gov

To synthesize a theobromine analogue using this method, a precursor like 8-ethynyl-theobromine could be reacted with an aldehyde (e.g., formaldehyde) and an amine (e.g., piperidine). Alternatively, a theobromine derivative bearing an amino group could be used as the amine component. This strategy provides a convergent and flexible route to complex propargylamine-containing theobromine derivatives. researchgate.net

| Component | Role | Example Reactant for Theobromine Analogue Synthesis |

|---|---|---|

| Aldehyde | Electrophile source (forms iminium ion) | Benzaldehyde |

| Alkyne | Nucleophile source (forms acetylide) | 8-Ethynyl-theobromine |

| Amine | Nucleophile source (forms iminium ion) | Piperidine |

| Catalyst | Activates the alkyne | CuBr |

Reaction Mechanism Elucidation in Theobromine Derivatization

Understanding the underlying reaction mechanisms is paramount for optimizing synthetic routes and predicting product outcomes in the derivatization of theobromine.

Sₙ2 Substitution Mechanisms

In the context of theobromine chemistry, a well-known example is the N-methylation of theobromine to produce caffeine (B1668208), which proceeds via an Sₙ2 mechanism. researchgate.net However, a more relevant reaction for the synthesis of the title compound, Theobromine, 8-((2-hydroxyethyl)thio)-, is the nucleophilic substitution at the C8 position of an 8-halotheobromine precursor. The reaction of 8-bromotheobromine with a sulfur nucleophile, such as 2-mercaptoethanol, is the most direct pathway. In this process, the sulfur atom of the thiol attacks the electron-deficient C8 carbon of the purine ring, leading to the displacement of the bromide ion. While substitution at an sp²-hybridized carbon of an aromatic ring typically follows a nucleophilic aromatic substitution (SₙAr) pathway involving a Meisenheimer intermediate, the key bond-forming and bond-breaking events share characteristics with the Sₙ2 model, particularly the bimolecular nature of the rate-determining step. The nucleophile attacks from a position perpendicular to the ring plane, leading to a transition state where the negative charge is delocalized over the purine system before the leaving group is expelled.

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions, including the choice of solvent, base, catalyst, and temperature, exert a profound influence on the selectivity and yield of theobromine derivatization reactions. For the Sₙ2-type synthesis of Theobromine, 8-((2-hydroxyethyl)thio)- from 8-bromotheobromine and 2-mercaptoethanol, the choice of base is critical. A suitable base (e.g., potassium carbonate, sodium methoxide) is required to deprotonate the thiol, forming the more potent thiolate nucleophile. The solvent must be able to dissolve the reactants and facilitate the substitution; polar aprotic solvents like DMF or DMSO are often effective. Temperature can also be adjusted to control the reaction rate, with moderate heating often employed to drive the reaction to completion.

In the case of cross-coupling reactions like the Suzuki-Miyaura coupling, conditions must be finely tuned. The choice of palladium catalyst and its associated ligands can dramatically affect reaction efficiency. semanticscholar.orgnih.gov For instance, electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps. The base (e.g., K₃PO₄, Cs₂CO₃) not only facilitates the transmetalation step but can also influence catalyst stability and side reactions. wwjmrd.com Similarly, for CuAAC and A³-coupling reactions, the catalyst system, solvent, and temperature are key variables that must be optimized to maximize the yield of the desired theobromine derivative and minimize the formation of byproducts. nih.govresearchgate.net The development of robust deep learning models for predicting reaction yields based on these parameters is an active area of research, highlighting the complexity and importance of reaction condition optimization. wwjmrd.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of a molecule. These methods, often based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution, molecular geometry, and energy landscape.

Electronic Structure AnalysisElectronic structure analysis reveals how electrons are distributed within the Theobromine (B1682246), 8-((2-hydroxyethyl)thio)- molecule. This is critical for understanding its reactivity and intermolecular interactions. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations Note: The following table illustrates the type of data obtained from electronic structure analysis. Specific values for Theobromine, 8-((2-hydroxyethyl)thio)- are dependent on the specific computational study.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are instrumental in drug discovery and design.

Ligand-Receptor Interaction Prediction (e.g., VEGFR-2, AChE)Molecular docking simulations have been used to explore the interaction of Theobromine, 8-((2-hydroxyethyl)thio)- with key protein targets. Two such targets of interest are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Acetylcholinesterase (AChE).

VEGFR-2: By docking the compound into the ATP-binding site of VEGFR-2, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding. For example, the hydroxyl group of the substituent could act as a hydrogen bond donor or acceptor, while the purine (B94841) system could engage in pi-stacking interactions.

AChE: Docking studies with AChE help to understand how this theobromine derivative might inhibit the enzyme. Simulations can reveal if the molecule interacts with key residues in the catalytic active site or the peripheral anionic site of the enzyme.

Binding Affinity EstimationBeyond predicting the binding pose, docking software provides a score that estimates the binding affinity between the ligand and the receptor. A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. These scores are used to rank potential inhibitors and prioritize them for further experimental testing.

Table 2: Representative Data from Molecular Docking Simulations Note: This table illustrates the type of data generated from molecular docking. Specific values are dependent on the target protein and computational method.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 | Estimated Score | e.g., Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| AChE | Estimated Score | e.g., Trp84, Tyr334, Phe330 | Pi-Stacking, Hydrogen Bond |

Identification of Key Interacting Residues

To understand the potential biological targets of Theobromine, 8-((2-hydroxyethyl)thio)-, molecular docking simulations are employed. This process involves placing the compound into the binding site of a target protein to predict its preferred orientation and binding affinity. The identification of key interacting amino acid residues within the target's binding pocket is a primary outcome of these simulations.

For xanthine (B1682287) derivatives, common biological targets include adenosine (B11128) receptors and various enzymes like phosphodiesterases or xanthine oxidase. nih.govacs.org In studies of similar theobromine derivatives targeting protein kinases such as VEGFR-2 or EGFR, the interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-alkyl interactions. nih.govnih.gov

In a hypothetical docking study of Theobromine, 8-((2-hydroxyethyl)thio)- with a target protein, the analysis would focus on how the distinct chemical features of the molecule contribute to binding. The xanthine core can form hydrogen bonds, while the dimethyl groups can engage in hydrophobic interactions. The 8-thio-hydroxyethyl substituent is of particular interest as it can form additional hydrogen bonds through its hydroxyl group and the sulfur atom can also participate in various non-covalent interactions. The specific residues involved would depend entirely on the topology and chemical nature of the binding site. For instance, in the active site of xanthine oxidase, key residues like Glu802, Arg880, and Thr1010 are crucial for inhibitor binding. acs.org

An illustrative table of potential interactions is provided below.

| Interaction Type | Potential Interacting Group on Compound | Example of Interacting Residue |

| Hydrogen Bond | Xanthine core (N, O atoms), Hydroxyl group | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic | Methyl groups, Ethyl chain | Val, Leu, Ile, Phe, Trp |

| Pi-Stacking | Xanthine ring system | Phe, Tyr, Trp, His |

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are a powerful tool to study the physical movements of the atoms and molecules in the system over time. researchgate.net These simulations provide a more dynamic and realistic view of the compound-target complex compared to the static picture from docking. nih.gov

MD simulations reveal the conformational changes that both the ligand and the protein undergo upon binding. For a flexible molecule like Theobromine, 8-((2-hydroxyethyl)thio)-, the thioether linkage and the hydroxyethyl (B10761427) tail can adopt various conformations. MD simulations track these changes, helping to identify the most stable and functionally relevant binding pose. Analysis of the simulation trajectory can show how the compound adjusts its shape to optimize its interactions within the binding pocket. researchgate.net

A key aspect of MD simulations is to assess the stability of the predicted binding mode. By calculating the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, researchers can determine if the complex remains stable or if the ligand dissociates. acs.org Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are rigid. This information is crucial for understanding the binding mechanism; for example, a flexible loop in the protein might close over the ligand upon binding, sequestering it from the solvent. nih.gov The persistence of key interactions, like the hydrogen bonds identified in docking, throughout the simulation provides strong evidence for their importance in the binding affinity. acs.org

MD simulations are typically performed in a simulated aqueous environment to mimic physiological conditions. This explicit consideration of water molecules is critical, as they can mediate interactions between the ligand and protein or compete for hydrogen bonding sites. The system, comprising the protein-ligand complex and surrounding solvent, is first subjected to an equilibration phase. During this phase, the temperature, pressure, and density of the system are allowed to stabilize, ensuring that the subsequent production simulation represents a physically realistic ensemble of states. researchgate.net

Ligand-Based and Structure-Based Drug Design Principles

The design of Theobromine, 8-((2-hydroxyethyl)thio)- and other related molecules often relies on established drug design principles.

Structure-Based Drug Design (SBDD): This approach is utilized when the three-dimensional structure of the biological target is known. nih.govmdc-berlin.de Based on the docking and MD simulation results for a compound like Theobromine, 8-((2-hydroxyethyl)thio)-, medicinal chemists can make rational modifications to its structure to improve binding affinity, selectivity, or other properties. For example, if a particular region of the binding pocket is found to be unoccupied, the 8-((2-hydroxyethyl)thio) substituent could be extended or modified to form additional favorable interactions. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. These rely on the knowledge of other molecules that are active at the target of interest. By comparing the structural and electronic properties of a series of active compounds, a pharmacophore model can be developed. This model defines the essential chemical features required for activity. Theobromine, 8-((2-hydroxyethyl)thio)- could then be evaluated based on how well it fits this pharmacophore model. The substituent at the C8 position of the xanthine scaffold is known to be a key determinant of activity and selectivity for various targets, making it a focal point for LBDD studies. nih.gov

In Silico ADMET Predictions and Optimization

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools have become an indispensable part of the drug discovery process, allowing for the early identification of compounds with unfavorable properties. mdpi.com

For Theobromine, 8-((2-hydroxyethyl)thio)-, a typical in silico ADMET profile would be generated using various computational models. These models are often based on Quantitative Structure-Activity Relationships (QSAR) derived from large datasets of known compounds. mdpi.com

A summary of predictable ADMET properties is shown in the table below.

| ADMET Property | Description | Predicted Outcome for a Drug Candidate |

| Absorption | Intestinal absorption, Blood-Brain Barrier (BBB) penetration | Good intestinal absorption, specific BBB permeability depending on the target acs.org |

| Distribution | Plasma protein binding, Volume of distribution | Moderate to high plasma protein binding, appropriate distribution for the intended site of action |

| Metabolism | Susceptibility to cytochrome P450 (CYP) enzymes | Low inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) to avoid drug-drug interactions nih.govmdpi.com |

| Excretion | Clearance pathways | Favorable clearance profile |

| Toxicity | Hepatotoxicity, Cardiotoxicity, Mutagenicity | Low or no predicted toxicity |

Based on these predictions, the structure of Theobromine, 8-((2-hydroxyethyl)thio)- could be optimized. For example, if the compound is predicted to have poor oral absorption, its lipophilicity might be adjusted by modifying the 8-thio-hydroxyethyl side chain. If it is predicted to be a potent inhibitor of a key metabolic enzyme, its structure could be altered to reduce this liability, all while trying to maintain its desired activity at the therapeutic target. nih.govacs.org This iterative cycle of design, prediction, and optimization is a hallmark of modern computational drug discovery. researchgate.net

Absorption and Distribution Potential

The absorption and distribution of a compound are critical components of its pharmacokinetic profile, often predicted using parameters such as solubility, lipophilicity, and ability to cross biological membranes. For "Theobromine, 8-((2-hydroxyethyl)thio)-", these properties are influenced by the well-known theobromine core and the appended 8-((2-hydroxyethyl)thio)- side chain.

Computational models can predict key ADME (Absorption, Distribution, Metabolism, Excretion) properties. While specific values for this exact molecule are not published, predictions can be made based on its structure. Studies on other theobromine derivatives have successfully used such in silico models to forecast ADME parameters. rsc.org For instance, the prediction of blood-brain barrier (BBB) penetration is crucial for compounds targeting the central nervous system. Given the increased polarity from the side chain, "Theobromine, 8-((2-hydroxyethyl)thio)-" is predicted to have low BBB penetration, similar to other polar xanthine derivatives. rsc.org

Interactive Table 1: Predicted ADME Properties of Theobromine, 8-((2-hydroxyethyl)thio)-

| Property | Predicted Outcome | Rationale |

| Aqueous Solubility | Enhanced compared to Theobromine | The polar hydroxyl (-OH) group increases hydrophilicity. |

| Intestinal Absorption | Moderate to High | Favorable size and potential for passive diffusion. |

| Blood-Brain Barrier (BBB) Penetration | Low | Increased polarity limits passage across the lipophilic BBB. rsc.org |

| Plasma Protein Binding | Moderate | Xanthine derivatives typically exhibit some degree of binding. |

Metabolic Stability and Biotransformation Pathways

The metabolic fate of "Theobromine, 8-((2-hydroxyethyl)thio)-" is anticipated to involve several key enzymatic pathways, targeting both the xanthine core and the 8-position side chain. The metabolism of theobromine is well-documented and primarily involves demethylation and oxidation. nih.gov

For this specific derivative, the following biotransformations are predicted:

Oxidation of the Thioether: The sulfur atom in the side chain is a likely target for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of sulfoxide (B87167) and subsequently sulfone metabolites.

N-Demethylation: The methyl groups at the N3 and N7 positions of the theobromine ring are susceptible to demethylation, a common metabolic pathway for xanthines.

Hydroxylation: The ethyl group in the side chain could undergo hydroxylation.

Conjugation: The hydroxyl group provides a site for phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate excretion.

Studies on other substituted xanthines have shown that the nature and position of substituents significantly influence metabolic pathways. nih.gov The thioether linkage, in particular, represents a key site for metabolic activity.

Interactive Table 2: Predicted Metabolic Pathways

| Pathway | Description | Potential Metabolites |

| Phase I: Oxidation | Addition of oxygen or removal of methyl groups. | Sulfoxide, Sulfone, Demethylated derivatives. |

| Phase II: Conjugation | Addition of polar molecules to increase water solubility. | Glucuronide conjugates, Sulfate conjugates. |

Excretion Mechanisms

The excretion of "Theobromine, 8-((2-hydroxyethyl)thio)-" and its metabolites is expected to occur primarily through the kidneys. The metabolic processes described above, particularly phase II conjugation, are designed to increase the water solubility of the compound, thereby facilitating its renal clearance and removal in urine. The predicted polar nature of the primary metabolites (e.g., sulfoxides and glucuronide conjugates) strongly supports this excretion route.

Prediction of Potential Toxicity at a Molecular Level

Computational toxicology provides a preliminary assessment of a molecule's potential to cause adverse effects. nih.govresearchgate.net This is often achieved by comparing the chemical structure against databases of known toxicants and identifying structural alerts—molecular substructures associated with specific types of toxicity. researchgate.net

In silico models like the Ames test for mutagenicity prediction can be applied. Based on analyses of similar theobromine derivatives, it is predicted that this compound would be non-mutagenic. rsc.org The primary toxicity concerns for xanthine derivatives often relate to their pharmacological effects at high doses, such as central nervous system stimulation and cardiac effects. researchgate.net The thioether moiety is not typically associated with a high alert for toxicity, although its metabolites should also be considered in a full toxicological assessment.

Interactive Table 3: Predicted Molecular Toxicity Profile

| Toxicity Endpoint | Predicted Risk | Rationale |

| Mutagenicity (Ames) | Low / Negative | Based on predictions for structurally similar theobromine derivatives. rsc.org |

| Carcinogenicity | Low | The parent molecule, theobromine, is not considered a carcinogen. researchgate.net |

| Hepatotoxicity | Low | No prominent structural alerts for liver toxicity. |

| Cardiotoxicity | Possible (at high concentrations) | A known class effect of xanthine derivatives. nih.gov |

Crystallographic Analysis

As no experimental crystal structure for "Theobromine, 8-((2-hydroxyethyl)thio)-" is available in open crystallographic databases, this section discusses the predicted solid-state properties based on the molecule's structural features and by analogy to known crystal structures of theobromine and its salts or co-crystals. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

In a hypothetical crystal lattice, the packing of "Theobromine, 8-((2-hydroxyethyl)thio)-" molecules would be governed by a combination of intermolecular forces. The planar, aromatic nature of the purine ring system would likely lead to π-π stacking interactions, a common feature in the crystal structures of many xanthine derivatives. These interactions are crucial for stabilizing the crystal lattice. The flexible thioether side chain would likely adopt a conformation that optimizes packing efficiency and facilitates intermolecular contacts.

Hydrogen Bonding Networks

The molecule possesses multiple sites capable of participating in hydrogen bonds, which would be expected to dominate the crystal structure's supramolecular organization.

Hydrogen Bond Donors: The primary hydrogen bond donor is the hydroxyl (-OH) group on the side chain. The N-H group on the imidazole (B134444) ring of the theobromine core is also a potential donor.

Hydrogen Bond Acceptors: The molecule has several acceptor sites: the two carbonyl oxygens (C=O), the nitrogen atoms within the purine ring, and the oxygen atom of the hydroxyl group.

Given these features, a complex and robust hydrogen-bonding network is predicted. It is plausible that strong O-H···O=C or O-H···N interactions would form, creating dimers or extended chains, which are common motifs in the crystal structures of related compounds. researchgate.net The presence of both donor and acceptor capabilities within the same side chain (the hydroxyl group) could also lead to the formation of catemeric chains where molecules are linked head-to-tail.

Interactive Table 4: Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Atom/Group | Potential Interaction Type |

| Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Strong intermolecular hydrogen bond |

| Hydroxyl (-OH) | Ring Nitrogen (N) | Intermolecular hydrogen bond |

| Imidazole (-NH) | Carbonyl Oxygen (C=O) | Dimer or catemer formation researchgate.net |

| Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | Chain formation |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the most common and powerful techniques for the analysis of theobromine (B1682246) and its derivatives. srce.hr

RP-HPLC is the most widely applied analytical method for theobromine and related compounds due to its efficiency and speed. srce.hr The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The choice of column chemistry is critical for achieving adequate separation. For the analysis of theobromine and its analogues, the most frequently used stationary phases are based on silica (B1680970) particles chemically bonded with nonpolar alkyl chains.

C18 (Octadecylsilane): This is the most common stationary phase for the analysis of methylxanthines. Its long alkyl chains provide strong hydrophobic retention, which is suitable for separating moderately polar compounds like theobromine derivatives from more polar or nonpolar interferences. An improved HPLC method for theobromine uses a C18 reverse-phase column. nih.gov

C8 (Octylsilane): C8 columns offer similar selectivity to C18 but with less retention. This can be advantageous for reducing analysis times. A rapid HPLC method for the simultaneous determination of caffeine (B1668208), theobromine, and theophylline (B1681296) employs a Zorbax Eclipse XDB-C8 column (4.6x150 mm, 5-µm particle size). nih.gov Another method for analyzing beverages uses a purospher STAR RP-8 column (5 µm particle size, 4.6 × 150 mm). nih.gov

The selection between C18 and C8 would depend on the specific retention characteristics of 8-((2-hydroxyethyl)thio)theobromine. The presence of the polar hydroxyethylthio group at the 8-position would likely reduce its retention time compared to theobromine, making a C18 column a suitable starting point for method development.

Table 1: Commonly Used RP-HPLC Columns for Theobromine Analysis This table is based on methods for theobromine and may be adapted for its derivatives.

| Column Chemistry | Dimensions | Particle Size | Application Note | Reference |

|---|---|---|---|---|

| C18 | Not Specified | Not Specified | General analysis of cocoa and cocoa products. | nih.gov |

| Zorbax Eclipse XDB-C8 | 4.6 x 150 mm | 5 µm | Simultaneous determination of methylxanthines in food and drinks. | nih.gov |

Mobile phase composition is a key parameter for controlling retention and selectivity in RP-HPLC. For theobromine and related compounds, mobile phases typically consist of a mixture of water and an organic modifier, often with an acid additive to control pH and improve peak shape. srce.hr

Composition: The most common organic modifiers are acetonitrile (B52724) and methanol. srce.hr A mixture of acetonitrile and water (20:80 v/v) has been successfully used as a mobile phase for theobromine analysis. nih.gov Another method utilizes a mobile phase of water-tetrahydrofuran (THF) and acetonitrile (90:10 v/v), where the aqueous portion contains 0.1% THF and is adjusted to pH 8. nih.govnih.gov

pH: The pH of the mobile phase can influence the ionization state of the analyte and residual silanol (B1196071) groups on the silica support, thereby affecting retention and peak symmetry. For xanthine (B1682287) analysis, mobile phases are often modified with acetic, phosphoric, or formic acid. srce.hr However, methods have also been developed using a mobile phase adjusted to pH 8 with sodium hydroxide (B78521) (NaOH) to achieve specific selectivity. nih.govnih.gov

Flow Rate: Flow rates for standard analytical HPLC columns (e.g., 4.6 mm internal diameter) are typically in the range of 0.8 to 1.5 mL/min. A flow rate of 0.8 mL/min has been reported for the analysis of methylxanthines on a C8 column. nih.govnih.gov Studies optimizing the analysis of theobromine have tested flow rates between 0.5 and 1.5 mL/min. researchgate.net

Table 2: Example Mobile Phase Conditions for Theobromine Analysis This table is based on methods for theobromine and may be adapted for its derivatives.

| Mobile Phase Composition | pH | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Acetonitrile:Water (20:80 v/v) | Not Specified | Not Specified | Not Specified | nih.gov |

| Water (0.1% THF):Acetonitrile (90:10 v/v) | 8.0 | 0.8 mL/min | 273 nm | nih.govnih.gov |

Both isocratic and gradient elution can be used for the analysis of theobromine derivatives.

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler, more robust, and is the most frequent method for analyzing theobromine and related compounds, especially for routine quality control. srce.hr The methods using a C8 column with a water-THF-acetonitrile mobile phase are performed in an isocratic mode. nih.govnih.gov

Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic modifier. Gradient elution is useful for analyzing complex samples containing compounds with a wide range of polarities. A study on cacao beans utilized a step gradient to achieve complete separation with an efficient runtime. researchgate.net

For quantifying 8-((2-hydroxyethyl)thio)theobromine in a simple matrix, an isocratic method would likely be sufficient. If analyzing it alongside other precursors or metabolites of varying polarity, a gradient method would be more appropriate.

Direct injection of crude sample extracts onto an analytical column can lead to contamination, reduced column lifetime, and interference with the peaks of interest. nih.gov On-line sample cleanup systems are designed to mitigate these issues.

A common practice involves using a solid-phase extraction (SPE) cartridge to remove interfering substances before the sample is introduced to the analytical column. In an improved method for theobromine analysis, a Sep-pak C18 cartridge was used to effectively remove interfering cocoa pigments from aqueous extracts prior to injection. nih.gov This cleanup step prevents the gradual reduction in column efficiency and leads to more accurate quantification. nih.gov While this was described as an off-line step, such SPE cartridges can be integrated into automated on-line systems that use a switching valve to divert the cleaned-up sample to the analytical column, enhancing throughput and reproducibility.

UHPLC is a more recent development that utilizes columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling much higher backpressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity.

A UHPLC-HRMS (High-Resolution Mass Spectrometry) method has been developed for the analysis of theobromine in cacao products. researchgate.netlongdom.org This method employed a rapid, three-minute gradient elution with a flow rate of 300 µL/min using water and acetonitrile as mobile phases. researchgate.net The high resolving power of UHPLC is particularly beneficial for separating the target analyte from a complex matrix, as demonstrated in the analysis of cacao fats. researchgate.net Given these advantages, a UHPLC method would be highly suitable for the rapid and sensitive quantification of 8-((2-hydroxyethyl)thio)theobromine.

Ion Chromatography

While various forms of liquid chromatography are extensively used for the analysis of xanthines, specific applications of ion chromatography for the separation and quantification of Theobromine, 8-((2-hydroxyethyl)thio)- are not prominently detailed in current research literature. The primary chromatographic method reported for theobromine and its related compounds is reversed-phase high-performance liquid chromatography (RP-HPLC). srce.hr

Spectroscopic Detection Methods

Spectroscopic techniques are fundamental for the detection and structural elucidation of Theobromine, 8-((2-hydroxyethyl)thio)-, often coupled with chromatographic systems for enhanced specificity and sensitivity.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a common detection method for purine (B94841) alkaloids following their separation by HPLC. srce.hr For xanthine analysis, coupling reversed-phase HPLC with a UV detector is particularly suitable as it is a simple, rapid technique that often does not require prior derivatization of the sample. researchgate.net

The selection of an appropriate wavelength is critical for the sensitive and selective detection of the target analyte. For the parent compound, theobromine, and related xanthines, detection wavelengths are typically set in the ultraviolet range where these molecules exhibit maximum absorbance. For instance, studies on related compounds have utilized a detection wavelength of 273 nm for theobromine and theophylline. researchgate.net In the analysis of other thiopurine metabolites, absorbance wavelengths of 280 nm, 304 nm, and 341 nm have been employed for detection and quantification. nih.gov The optimal wavelength for Theobromine, 8-((2-hydroxyethyl)thio)- would be determined empirically by analyzing its UV spectrum to find the absorbance maximum, which is expected to be within a similar range.

Diode Array Detection (DAD) is an advanced form of UV-Vis detection that offers significant advantages for the analysis of xanthine derivatives. An HPLC-DAD system can simultaneously measure absorbance across a wide spectrum of wavelengths. srce.hrresearchgate.net This capability is highly beneficial as it provides comprehensive spectral information for the analyte, aiding in peak identification and purity assessment.

The use of HPLC with a DAD is considered particularly well-suited for xanthine analysis because it allows for the analysis of absorbance at all wavelengths simultaneously, simplifying method development and enhancing the robustness of the analytical procedure. srce.hrresearchgate.net Numerous validated HPLC-DAD methods have been developed for the simultaneous determination of theobromine, caffeine, and theophylline in various matrices. researchgate.netnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and its tandem configuration (MS/MS) are powerful analytical techniques that provide high sensitivity and selectivity for the identification and quantification of Theobromine, 8-((2-hydroxyethyl)thio)-. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures followed by precise mass determination. Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the analyte, making it a definitive method for trace-level quantification. nih.govnih.gov The technique is essential for distinguishing between isomers like theobromine and theophylline, which have identical molecular formulas and require baseline chromatographic resolution for accurate detection by other means. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly interfaced with liquid chromatography and mass spectrometry. It is particularly effective for polar and thermally labile molecules like Theobromine, 8-((2-hydroxyethyl)thio)-, as it generates charged ions from the analyte in solution with minimal fragmentation. In ESI-MS, the compound typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For Theobromine, 8-((2-hydroxyethyl)thio)-, with a monoisotopic mass of 256.06302 Da, several adducts can be predicted and observed in ESI-MS analysis. uni.lu The predicted mass-to-charge ratios (m/z) for various adducts are instrumental for its identification. uni.lu

Predicted ESI-MS Adducts for Theobromine, 8-((2-hydroxyethyl)thio)-

This table presents the predicted mass-to-charge (m/z) ratios for various adducts of Theobromine, 8-((2-hydroxyethyl)thio)- as calculated by CCSbase. This data is crucial for the identification of the compound using Electrospray Ionization Mass Spectrometry.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 257.07030 |

| [M+Na]⁺ | 279.05224 |

| [M-H]⁻ | 255.05574 |

| [M+NH₄]⁺ | 274.09684 |

| [M+K]⁺ | 295.02618 |

| [M+H-H₂O]⁺ | 239.06028 |

Data sourced from PubChem. uni.lu

Quadrupole Ion Trap Mass Spectrometry (QIT-MS)

Quadrupole Ion Trap Mass Spectrometry (QIT-MS) is a powerful analytical technique that functions by trapping ions in a three-dimensional electric field. The trap consists of a ring electrode and two end-cap electrodes. By applying radio frequency (RF) and DC voltages, ions of a specific mass-to-charge ratio (m/z) can be stored and subsequently ejected to a detector. wikipedia.org This ability to perform tandem mass spectrometry (MS/MS or MSn) by isolating an ion of interest, fragmenting it, and analyzing the resulting product ions makes QIT-MS an invaluable tool for structural elucidation. wikipedia.org

For Theobromine, 8-((2-hydroxyethyl)thio)- , with a monoisotopic mass of approximately 256.06302 Da, QIT-MS would be employed to first isolate its protonated molecule, [M+H]⁺, at an m/z of approximately 257.07030. Subsequent fragmentation through collision-induced dissociation (CID) would provide structural information. The trapping nature of QIT-MS allows for efficient fragmentation and the ability to perform multiple stages of mass analysis (MSn), which can be particularly useful for distinguishing it from other isomeric or isobaric compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a significant advantage over nominal mass spectrometers. Techniques such as Time-of-Flight (TOF) and Orbitrap are common HRMS platforms. researchgate.net

In the analysis of Theobromine, 8-((2-hydroxyethyl)thio)- , HRMS would be critical for confirming its elemental formula, C9H12N4O3S. For instance, an LTQ Orbitrap Discovery mass spectrometer could be used to determine the mass-to-charge ratio with high precision. researchgate.net The predicted exact mass of the protonated molecule [M+H]⁺ is 257.07030. HRMS can differentiate this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identification.

Table 1: Predicted Mass Spectrometry Data for Theobromine, 8-((2-hydroxyethyl)thio)-

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.07030 |

| [M+Na]⁺ | 279.05224 |

| [M-H]⁻ | 255.05574 |

| [M+NH₄]⁺ | 274.09684 |

| [M+K]⁺ | 295.02618 |

| [M+H-H₂O]⁺ | 239.06028 |

This data is based on predicted values and has not been experimentally confirmed.

Fragmentation Pattern Analysis

The analysis of fragmentation patterns generated in tandem mass spectrometry (MS/MS) is essential for the structural elucidation of molecules. researchgate.net The fragmentation of a molecule is not random; it follows predictable pathways based on the molecule's structure, including the stability of the resulting fragments.

For Theobromine, 8-((2-hydroxyethyl)thio)- , while specific experimental fragmentation data is not publicly available, a hypothetical fragmentation pattern can be proposed based on its structure and known fragmentation of similar compounds like theobromine. Theobromine itself exhibits characteristic losses, such as the loss of a methyl-isocyanate group. nih.gov For the title compound, fragmentation would likely involve cleavage of the thioether bond, loss of the hydroxyethyl (B10761427) group, and fragmentation of the xanthine core. The presence of the sulfur atom and the hydroxyethyl group would lead to unique fragment ions that would differentiate it from theobromine and other related compounds. Analysis of these fragments would be key to confirming the structure and identifying the site of substitution.

Near Infrared Spectroscopy (NIRS)

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). This technique is particularly sensitive to vibrations of C-H, N-H, and O-H bonds. alfa-chemistry.com While NIRS is often used for quantitative analysis of bulk material, it can also provide qualitative information about the chemical composition.

For the analysis of Theobromine, 8-((2-hydroxyethyl)thio)- , NIRS could potentially be used for rapid, non-destructive screening and quantification in various matrices. The spectrum would be characterized by overtones and combination bands of the fundamental vibrations of its functional groups, including the N-CH₃, C-H, O-H, and N-H groups. However, due to the complexity and broadness of NIRS peaks, chemometric methods would be necessary to extract meaningful information. google.com There is currently no published NIRS data for this specific compound.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Solid-State Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio-frequency spectroscopic technique that can be used to study the local chemical environment of nuclei with a nuclear spin quantum number greater than 1/2. The nitrogen-14 nucleus, which is abundant in the xanthine core of Theobromine, 8-((2-hydroxyethyl)thio)- , is NQR-active.

NQR spectroscopy could provide detailed information about the solid-state structure of this compound, including polymorphism, as different crystal forms would result in different NQR frequencies. This technique is highly sensitive to the local electronic environment around the nitrogen atoms, offering insights into hydrogen bonding and crystal packing. As a solid-state technique, it would complement data from solution-state NMR and diffraction methods. No NQR studies have been reported for Theobromine, 8-((2-hydroxyethyl)thio)- .

Electrochemical Detection Methods (e.g., Amperometric Detection)

Electrochemical detection methods offer high sensitivity and selectivity for the analysis of electroactive compounds. nih.gov Amperometric detection, often coupled with high-performance liquid chromatography (HPLC), involves applying a constant potential to a working electrode and measuring the resulting current as the analyte is oxidized or reduced. nist.gov

The xanthine core of Theobromine, 8-((2-hydroxyethyl)thio)- is electroactive and thus, amenable to electrochemical detection. Based on studies of theobromine, an oxidative potential would be applied to the electrode. nist.govsigmaaldrich.com The presence of the thioether and hydroxyl groups in the 8-position would likely influence the oxidation potential compared to the parent theobromine molecule. This technique could provide a sensitive and selective method for the quantification of Theobromine, 8-((2-hydroxyethyl)thio)- in various samples. The optimal detection potential would need to be determined experimentally, but for similar compounds, it is often in the range of +1.3 to +1.4 V. sigmaaldrich.com

Application of Multivariate Analysis in Analytical Data Interpretation

Given the complexity of matrices in which "Theobromine, 8-((2-hydroxyethyl)thio)-" might be found, and the subtle differences between it and other related xanthine derivatives, multivariate analysis techniques are invaluable for data interpretation. These chemometric methods can extract meaningful information from large datasets generated by analytical instruments like HPLC-DAD and spectrometers. frontiersin.orgnih.gov

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are two of the most common multivariate techniques applied in this context. mdpi.com PCA is an unsupervised pattern recognition method that can be used to visualize the similarities and differences between samples based on their analytical profiles. frontiersin.org For instance, if "Theobromine, 8-((2-hydroxyethyl)thio)-" were present in a mixture with other theobromine derivatives, PCA of their HPLC-DAD chromatograms or spectroscopic data could reveal clustering based on the chemical composition, aiding in sample classification and quality control. frontiersin.orgresearchgate.net

PLS, on the other hand, is a supervised regression method used to build a predictive model between the analytical data (e.g., spectra or chromatograms) and a property of interest (e.g., the concentration of "Theobromine, 8-((2-hydroxyethyl)thio)-"). mdpi.com This is particularly useful for quantifying the compound in complex mixtures where univariate calibration might be inadequate due to overlapping signals. A PLS model would be calibrated using a set of samples with known concentrations of the target analyte and then used to predict its concentration in unknown samples. nih.gov

To illustrate the application of multivariate analysis, consider a hypothetical scenario where "Theobromine, 8-((2-hydroxyethyl)thio)-" is analyzed in a complex matrix using HPLC-DAD. The resulting data would be a table of absorbance values at multiple wavelengths for each point in the chromatogram.

Interactive Data Table 1: Hypothetical HPLC-DAD Data for Multivariate Analysis

This table represents a simplified dataset that could be used for multivariate analysis. It shows the peak area at three different wavelengths for several samples containing varying concentrations of "Theobromine, 8-((2-hydroxyethyl)thio)-".

| Sample ID | Concentration (µg/mL) | Peak Area at 275 nm | Peak Area at 285 nm | Peak Area at 300 nm |

| Sample 1 | 5 | 12050 | 8540 | 3210 |

| Sample 2 | 10 | 24100 | 17050 | 6430 |

| Sample 3 | 15 | 36200 | 25600 | 9650 |

| Sample 4 | 20 | 48300 | 34100 | 12850 |

| Sample 5 | 25 | 60400 | 42700 | 16100 |

From such data, a PLS model could be constructed to correlate the spectral information (peak areas at different wavelengths) with the concentration of the compound. The performance of the model would be evaluated based on parameters like the root mean square error of calibration (RMSEC) and prediction (RMSEP). mdpi.com

Interactive Data Table 2: Illustrative PLS Model Performance for Quantification

This table shows hypothetical performance metrics for a PLS model developed for the quantification of "Theobromine, 8-((2-hydroxyethyl)thio)-".

| Parameter | Value | Description |

| R² (Calibration) | 0.998 | Coefficient of determination for the calibration set. A value close to 1 indicates a good fit. |

| R² (Validation) | 0.995 | Coefficient of determination for the validation set. A value close to 1 indicates good predictive ability. |

| RMSEC (µg/mL) | 0.5 | Root Mean Square Error of Calibration. Lower values indicate a better fit of the calibration data. |

| RMSEP (µg/mL) | 0.8 | Root Mean Square Error of Prediction. Lower values indicate better predictive performance on new samples. |

The synergistic use of advanced analytical techniques and multivariate data analysis provides a powerful framework for the comprehensive characterization and quantification of "Theobromine, 8-((2-hydroxyethyl)thio)-", ensuring accuracy and reliability in research and quality control.

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Enhanced Efficiency

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Scalability, specialized equipment requirements. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for automation. | Initial setup costs, potential for clogging with solid reagents. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

Exploration of Undiscovered Molecular Targets and Biological Pathways

Theobromine (B1682246) and its derivatives are known to interact with various biological targets, including phosphodiesterases (PDEs) and adenosine (B11128) receptors. Specifically, derivatives have been investigated for their potential as anticancer agents by targeting signaling pathways like PI3K/Akt and MAPK. There is also noted anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

However, the full spectrum of molecular interactions for Theobromine, 8-((2-hydroxyethyl)thio)- remains to be elucidated. Future research should aim to identify and validate novel molecular targets and biological pathways through which this compound exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover previously unknown binding partners and signaling cascades. A deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent.

Advanced Computational Modeling for Predictive Design

Computational tools are increasingly vital in modern drug discovery. In the context of Theobromine, 8-((2-hydroxyethyl)thio)-, advanced computational modeling can be leveraged to predict its binding affinity to various targets and to design novel analogues with improved potency and selectivity. Molecular docking and molecular dynamics simulations can provide insights into the specific interactions between the compound and its target proteins at an atomic level.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of theobromine derivatives with their biological activities. These models can then guide the rational design of new compounds with enhanced therapeutic properties, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.

Integration of High-Throughput Screening with Structural Characterization

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. Integrating HTS with advanced structural characterization techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide a powerful platform for the discovery and optimization of novel theobromine derivatives.

Once initial "hits" are identified through HTS, their precise binding modes and interactions with their biological targets can be determined. This structural information is invaluable for guiding subsequent lead optimization efforts. This integrated approach can significantly shorten the timeline for developing promising drug candidates based on the Theobromine, 8-((2-hydroxyethyl)thio)- scaffold. The combination of screening large compound libraries and detailed structural analysis will be pivotal in unlocking the full therapeutic potential of this class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.